Trans-methyl 4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Trans-methyl 4-phenylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-phenylpyrrolidine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to receptor sites, altering signal transduction, and affecting downstream biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenylpyrrolidine-3-carboxylate
- Ethyl 4-phenylpyrrolidine-3-carboxylate
- Propyl 4-phenylpyrrolidine-3-carboxylate
Uniqueness
Trans-methyl 4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Biological Activity
Trans-methyl 4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a carboxylate group and a phenyl substituent, contributing to its unique chemical properties. The methyl ester group enhances its solubility and bioavailability, making it suitable for various biological studies.
The biological activity of this compound primarily involves its interaction with specific receptors in the body. The compound can function as an agonist or antagonist, modulating receptor activity and influencing signal transduction pathways. This modulation can affect various biological processes, including neurotransmitter release and enzyme activity.
Antidepressant Properties
Research indicates that this compound may possess antidepressant-like effects due to its structural similarity to known serotonin reuptake inhibitors. Preliminary studies suggest that it may enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a need for further exploration in clinical settings .
Comparative Analysis with Similar Compounds
The following table summarizes the key differences between this compound and related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C₁₃H₁₅NO₂ | Methyl ester enhances solubility; potential antidepressant |
Methyl 4-phenylpyrrolidine-3-carboxylate | C₁₃H₁₅NO₂ | Lacks methyl ester; different pharmacological profile |
Ethyl 4-phenylpyrrolidine-3-carboxylate | C₁₄H₁₇NO₂ | Ethyl group alters lipophilicity and receptor interaction |
This comparative analysis highlights how the methyl ester group in this compound contributes to its distinct biological activities.
Case Studies and Research Findings
- Antidepressant Activity : A study published in Pharmacology examined the effects of this compound on serotonin levels in animal models. The results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential use as an antidepressant .
- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYPIMJMZIAGF-MNOVXSKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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